1-Benzyl-3-(1-phenylethyl)urea
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Overview
Description
1-Benzyl-3-(1-phenylethyl)urea is an organic compound belonging to the class of urea derivatives It features a urea core substituted with a benzyl group and a 1-phenylethyl group
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-3-(1-phenylethyl)urea is the Calcium Release-Activated Calcium (CRAC) channel . This channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1) .
Mode of Action
This compound inhibits the CRAC channels by specifically targeting ORAI1 . The compound interacts with ORAI1, leading to the inhibition of calcium influx .
Biochemical Pathways
The inhibition of the CRAC channels by this compound affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s structure-activity relationships (sars) have been analyzed . The alkyl substituent on the α-position of the left-side benzylic amine (R1) is essential for calcium influx inhibition .
Result of Action
The inhibition of the CRAC channels by this compound leads to a decrease in calcium influx . This can result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Benzyl-3-(1-phenylethyl)urea are not fully understood due to the limited research available. It has been identified as a potential inhibitor of the CRAC channel . The CRAC channel is a subfamily of store-operated channels, formed by calcium release-activated calcium modulator 1 (ORAI1), and gated by stromal interaction molecule 1 (STIM1)
Cellular Effects
The cellular effects of this compound are also not fully understood. As a potential inhibitor of the CRAC channel, it may influence cell function by modulating calcium signaling pathways . Calcium signaling plays a crucial role in many cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. As a potential inhibitor of the CRAC channel, it may exert its effects at the molecular level by binding to ORAI1, thereby inhibiting the function of the CRAC channel .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(1-phenylethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, benzylamine and 1-phenylethylamine can react with an isocyanate intermediate to form the desired urea derivative . This reaction typically occurs under mild conditions and can be catalyzed by various agents, such as indium triflate or lanthanum triflate .
Industrial Production Methods: Industrial production of this compound often involves scalable and environmentally friendly processes. One such method includes the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines without the need for organic co-solvents . This approach is advantageous due to its simplicity, high yield, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides under specific conditions.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Urea oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-(1-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
1-Benzyl-3-(1-phenylethyl)urea can be compared with other urea derivatives, such as:
- 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea
- 1-Benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea
These compounds share a similar urea core but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
1-benzyl-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(15-10-6-3-7-11-15)18-16(19)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJYGVFJXKZXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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